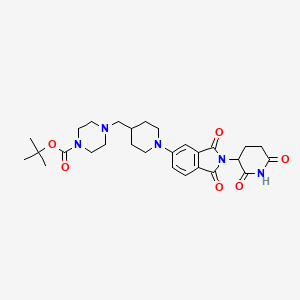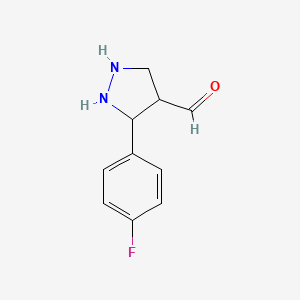
LD-Attec4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LD-Attec4, also known as compound 4A, is a coupling compound that can bind to LC3, a protein involved in autophagy. This compound is designed to connect autophagosomes with lipid droplets, inducing autophagy to clear lipid droplets. This innovative approach targets lipid droplets for degradation, which has significant implications for treating diseases related to lipid accumulation .
Vorbereitungsmethoden
LD-Attec4 is synthesized by connecting LC3-binding molecules to lipid droplet-binding probes via a linker. The synthetic route involves the use of LC3-binding small molecules such as GW and DP, and lipid droplet-binding molecules like Sudan III and Sudan IV. These components are connected through short-chain linkers to form the final compound . The reaction conditions typically involve treating cells with 5-15 μM of the compound for 24 hours to achieve lipid droplet degradation .
Analyse Chemischer Reaktionen
LD-Attec4 primarily undergoes binding reactions rather than traditional chemical reactions like oxidation or reduction. The compound binds to LC3 and lipid droplets, forming a ternary complex that facilitates the autophagic degradation of lipid droplets. The major product of this reaction is the clearance of lipid droplets from cells .
Wissenschaftliche Forschungsanwendungen
LD-Attec4 has a wide range of scientific research applications:
Chemistry: It serves as a tool compound for studying autophagy and lipid metabolism.
Biology: It is used to investigate the role of lipid droplets in various cellular processes and diseases.
Medicine: this compound has potential therapeutic applications in treating diseases related to lipid accumulation, such as obesity, non-alcoholic fatty liver disease, and neurodegenerative diseases.
Industry: The compound can be used in the development of new drugs targeting lipid metabolism.
Wirkmechanismus
LD-Attec4 exerts its effects by binding to LC3 and lipid droplets, forming a ternary complex that targets lipid droplets for autophagic degradation. This process involves the recruitment of autophagosomes, which engulf the lipid droplets and transport them to lysosomes for degradation. The molecular targets of this compound include LC3 and lipid droplets, and the pathway involved is the autophagy-lysosome pathway .
Vergleich Mit ähnlichen Verbindungen
LD-Attec4 is unique compared to other compounds targeting lipid metabolism due to its dual-binding mechanism. Similar compounds include:
PROTACs (Proteolysis-Targeting Chimeras): These compounds target proteins for degradation via the ubiquitin-proteasome system but are not effective for non-protein biomolecules like lipid droplets.
AUTACs (Autophagy-Targeting Chimeras): These compounds also utilize the autophagy pathway but typically target proteins rather than lipid droplets.
This compound stands out due to its ability to target and degrade lipid droplets specifically, making it a valuable tool for studying and potentially treating diseases related to lipid accumulation .
Eigenschaften
Molekularformel |
C47H44N4O5 |
|---|---|
Molekulargewicht |
744.9 g/mol |
IUPAC-Name |
7-hydroxy-4-phenyl-5-[10-[1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-yl]oxydecoxy]chromen-2-one |
InChI |
InChI=1S/C47H44N4O5/c52-39-31-43(46-41(34-17-9-7-10-18-34)33-45(53)56-44(46)32-39)55-30-16-6-4-2-1-3-5-15-29-54-42-28-23-35-19-13-14-22-40(35)47(42)51-50-38-26-24-37(25-27-38)49-48-36-20-11-8-12-21-36/h7-14,17-28,31-33,52H,1-6,15-16,29-30H2 |
InChI-Schlüssel |
KAXDWJMMXKGQCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)O)OCCCCCCCCCCOC4=C(C5=CC=CC=C5C=C4)N=NC6=CC=C(C=C6)N=NC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

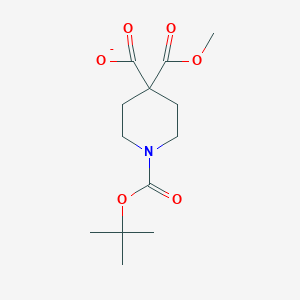

![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
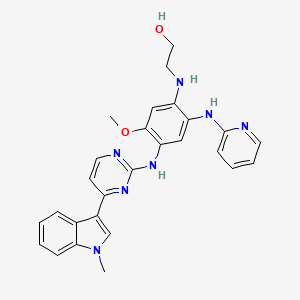
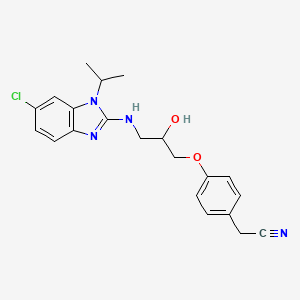
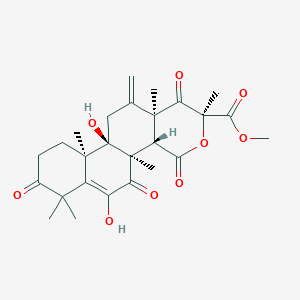
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
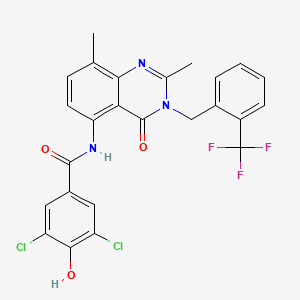
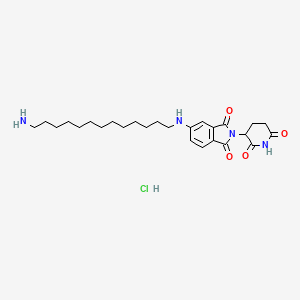
![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
